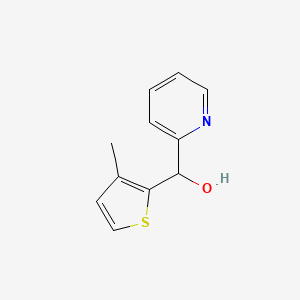

3-Methyl-2-thienyl-(2-pyridyl)methanol

Description

Contextualization of 3-Methyl-2-thienyl-(2-pyridyl)methanol within Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. The presence of heteroatoms like sulfur (in thiophene) and nitrogen (in pyridine) imparts distinct physical and chemical properties to these molecules compared to their carbocyclic counterparts.

This compound is a prime example of a multi-heterocyclic system. Such compounds are at the forefront of research due to their prevalence in biologically active molecules, including many pharmaceuticals and natural products. The spatial arrangement of the thiophene (B33073) and pyridine (B92270) rings, connected by a methanol (B129727) bridge, creates a specific three-dimensional structure that can be crucial for interactions with biological targets or for the self-assembly of advanced materials. The methyl group on the thiophene ring further influences its electronic properties and steric profile.

Strategic Importance of Thiophene and Pyridine Moieties in Modern Organic and Materials Chemistry

Both thiophene and pyridine are considered "privileged" structures in medicinal chemistry and materials science due to their versatile properties and synthetic accessibility. nih.gov

Thiophene:

This sulfur-containing five-membered aromatic ring is a common building block in pharmaceuticals and agrochemicals. wikipedia.org

It is often used as a bioisostere for the phenyl ring, meaning it can replace a benzene (B151609) ring in a biologically active compound without significant loss of activity, while potentially improving properties like metabolic stability. nih.govwikipedia.org

The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

In materials science, thiophene derivatives are crucial components of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov

Pyridine:

A six-membered aromatic ring containing one nitrogen atom, pyridine is a fundamental scaffold in numerous pharmaceuticals, including antihistamines and anticancer agents. numberanalytics.comlibretexts.org

The nitrogen atom imparts basicity and influences the electron distribution in the ring, making it a versatile component in synthesis and a key interaction point in biological systems. numberanalytics.com

Pyridine and its derivatives are also used as solvents, catalysts, and precursors for a wide range of other compounds. britannica.com

The combination of these two moieties in a single molecule, as seen in this compound, suggests a rich potential for creating substances with novel biological activities or material properties.

| Moiety | Key Characteristics | Applications |

| Thiophene | 5-membered aromatic ring with sulfur | Pharmaceuticals, Agrochemicals, Organic Electronics (OLEDs, OFETs) |

| Pyridine | 6-membered aromatic ring with nitrogen | Pharmaceuticals, Solvents, Catalysts, Synthesis Intermediate |

Emerging Research Avenues for Hydroxymethyl-Substituted Heteroaromatic Systems

The hydroxymethyl group (-CH₂OH) is a small but highly significant functional group in medicinal chemistry and organic synthesis. Its introduction onto a heteroaromatic ring can profoundly alter a molecule's properties.

Improved Physicochemical Properties: The hydroxymethyl group can increase water solubility and provide a site for hydrogen bonding, which can be critical for the pharmacokinetic profile of a drug candidate. acs.org

Synthetic Handle: It serves as a versatile synthetic intermediate, allowing for further chemical transformations. For example, it can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for substitution reactions, enabling the construction of more complex molecules. nbinno.comchemicalbook.com

Modulation of Biological Activity: The addition of a hydroxymethyl group can introduce new interactions with biological targets, potentially enhancing the potency or selectivity of a compound. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(3-methylthiophen-2-yl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8-5-7-14-11(8)10(13)9-4-2-3-6-12-9/h2-7,10,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHIGXCWSTTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(C2=CC=CC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon, and Heteronuclear Analyses for Structural Elucidation

The ¹H NMR spectrum, recorded in CDCl₃ at 500 MHz, shows distinct signals corresponding to each proton in the molecule. The pyridyl protons appear in the downfield region, characteristic of aromatic systems. The thiophene (B33073) and methine protons also have unique chemical shifts, while the methyl group protons appear as a singlet in the upfield region.

The ¹³C NMR spectrum further confirms the carbon framework of the molecule. The signals for the aromatic carbons of the pyridine (B92270) and thiophene rings are observed in the typical downfield region for sp²-hybridized carbons. The methine carbon attached to the hydroxyl group, and the methyl carbon, show characteristic chemical shifts that aid in the complete structural assignment of the isomer.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.40 | s | Pyridyl-H |

| 7.33 | s | Pyridyl-H |

| 7.16 | s | Thienyl-H |

| 6.79 | s | Thienyl-H |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies: Electronic Structure, Geometry Optimization, and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in determining the optimized geometry, electronic structure, and molecular orbitals of 3-Methyl-2-thienyl-(2-pyridyl)methanol.

Electronic Structure and Geometry Optimization: Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would predict the most stable three-dimensional arrangement of atoms in the molecule. This process minimizes the energy of the molecule with respect to its atomic coordinates, yielding key structural parameters like bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's shape and steric properties.

Molecular Orbital Analysis: Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO may be distributed over the pyridine (B92270) ring.

A hypothetical table of DFT-calculated electronic properties is presented below.

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 2.8 | Debye |

Molecular Dynamics (MD) Simulations: Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, providing insights into their conformational landscapes and intermolecular interactions.

Conformational Landscapes: By simulating the motion of the atoms in this compound over a period of time, MD can reveal the accessible conformations and the energy barriers between them. The flexibility of the molecule is largely determined by the rotation around the single bonds connecting the methanol (B129727) carbon to the thiophene and pyridine rings. MD simulations can map the potential energy surface as a function of these dihedral angles, identifying low-energy conformers that are likely to be populated at a given temperature.

Intermolecular Interactions: In a condensed phase, MD simulations can model how molecules of this compound interact with each other and with solvent molecules. The hydroxyl group and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively. These interactions play a crucial role in determining the solvation properties and the packing of the molecule in the solid state.

Quantum Chemical Analyses: Reactivity Indices and Reaction Pathway Energetics

Quantum chemical calculations provide a quantitative measure of a molecule's reactivity and can be used to explore the energetics of potential reaction pathways.

Reactivity Indices: Based on DFT results, various reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices help in predicting the reactive sites of the molecule. For instance, the sites with the highest Fukui function values for nucleophilic attack are prone to react with electrophiles, and vice versa.

A hypothetical table of calculated reactivity indices is shown below.

| Reactivity Index | Value |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.79 |

Reaction Pathway Energetics: Quantum chemical methods can be employed to calculate the energy changes that occur during a chemical reaction. For this compound, this could involve studying the energetics of its synthesis or its potential metabolic pathways. By locating the transition state structures and calculating the activation energies, one can predict the feasibility and kinetics of a given reaction.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of the molecule.

NMR and IR Spectra: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and the Infrared (IR) vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR predictions.

A hypothetical table of predicted vs. experimental spectroscopic data is presented below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (OH proton) | 4.5 ppm | 4.3 ppm |

| ¹³C NMR (C-OH carbon) | 75.2 ppm | 74.8 ppm |

| IR (O-H stretch) | 3450 cm⁻¹ | 3420 cm⁻¹ |

By providing a detailed theoretical framework, these computational and theoretical investigations offer a comprehensive understanding of the chemical nature of this compound, complementing and guiding experimental studies.

Coordination Chemistry and Ligand Design

Ligand Design Principles: Heteroatom Chelation (N, O, S) and Denticity

The design of 3-Methyl-2-thienyl-(2-pyridyl)methanol incorporates three potential donor atoms: the nitrogen of the pyridine (B92270) ring, the oxygen of the hydroxyl group, and the sulfur of the thiophene (B33073) ring. mdpi.comresearchgate.net The spatial arrangement of these atoms allows for chelation, where the ligand binds to a central metal ion through multiple donor sites to form a stable ring structure, known as a chelate.

The denticity of a ligand refers to the number of donor groups that bind to the central metal atom. For this compound, several possibilities exist:

Monodentate Coordination: The ligand could coordinate through the pyridyl nitrogen atom alone, which is a common and strong donor site for pyridine-containing ligands. jscimedcentral.comresearchgate.net

Bidentate Coordination: The most probable coordination mode involves chelation through the pyridyl nitrogen and the hydroxyl oxygen (upon deprotonation). This would form a stable five-membered chelate ring, a common feature in the coordination chemistry of α-pyridinyl alcohols. researchgate.net This N,O-bidentate behavior is observed in similar ligands, such as N-(2-pyridyl)-3-thienylalkyl-carboxamides, which coordinate via the pyridine nitrogen and carbonyl oxygen. nih.govnih.gov

Tridentate Coordination: In principle, the thienyl sulfur could also participate in coordination, leading to a tridentate N,O,S binding mode. However, the flexibility of the molecule and the typically weaker coordinating ability of thiophenic sulfur compared to pyridyl nitrogen or alcoholate oxygen might make this mode less common. Ligands combining pyridyl and thioether functionalities are known to create a strong ligand field at the metal center, suggesting that N,S coordination is a viable possibility. mdpi.comresearchgate.net

The interplay between these potential donor sites allows for a rich and adaptable coordination chemistry, making the ligand suitable for constructing diverse metal complexes.

Synthesis of Metal Complexes with this compound as a Ligand

While specific syntheses involving this compound are not documented in the reviewed literature, general and well-established methods for forming transition metal complexes with analogous pyridyl-alcohol and pyridyl-thienyl ligands can be described. researchgate.netcardiff.ac.uk The synthesis typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent.

A common synthetic route is the direct reaction of the ligand with a metal salt, such as a chloride, acetate, or perchlorate, in a solvent like ethanol (B145695) or methanol (B129727). jscimedcentral.comnih.govnih.gov The mixture is often stirred at room temperature or refluxed to facilitate the reaction, leading to the precipitation of the metal complex, which can then be isolated by filtration and purified by recrystallization. jscimedcentral.comnih.gov For instance, complexes of Ni(II), Cu(II), Zn(II), and Cd(II) have been successfully prepared with a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand in an alcoholic medium by refluxing the components in a 1:2 metal-to-ligand molar ratio. nih.gov

Characterization of the resulting complexes would rely on a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal. A shift in the stretching frequency of the C=N bond in the pyridine ring and the O-H bond of the alcohol group upon complexation would indicate their involvement in bonding. nih.govnih.gov In related amide complexes, coordination of the pyridine nitrogen causes a shift of the pyridine deformation band to a higher wavenumber. nih.gov

UV-Visible Spectroscopy: To study the electronic properties of the complexes. The appearance of d-d transition bands can provide information about the coordination geometry around the metal center. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons upon coordination can confirm binding. unizar.es

Elemental Analysis: To determine the empirical formula of the complex and establish the ligand-to-metal stoichiometry. jscimedcentral.com

Table 1: Expected IR Spectroscopy Shifts for Ligand Coordination (Based on Analogous Systems)

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Inference | Source |

|---|---|---|---|---|

| Pyridine Ring Deformation | ~615 | ~625 | Coordination via Pyridine Nitrogen | nih.gov |

| C-O Stretch (Alcohol) | ~1000-1260 | Shifted | Coordination via Hydroxyl Oxygen | General Principle |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The coordination mode adopted by this compound would directly influence the resulting geometry of the metal complex. Based on studies of related ligands, several coordination geometries are plausible. nih.govnih.gov

If the ligand acts as a bidentate N,O-donor, it can form complexes with various coordination numbers and geometries depending on the metal ion and the stoichiometry. For a metal ion that prefers an octahedral geometry, a 2:1 ligand-to-metal ratio would result in a distorted octahedral complex, as seen with N-(2-pyridyl)-3-thienylalkyl-carboxamide complexes of Cu(II) and Zn(II). nih.govnih.gov In cases where other ligands, such as halides from the metal salt, also coordinate, a mixed-ligand complex with a different geometry, like distorted square pyramidal, could form. nih.gov For metal ions like Cu(II) or certain Sn(II) complexes, square planar or tetrahedral geometries are also possible. nih.gov The capacity of a ligand to adopt various coordination modes can promote different reaction pathways that are not achievable with more rigid ligands. rsc.org

Structural Elucidation of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive technique for elucidating the solid-state structure of coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Although no crystal structures have been reported for complexes of this compound, the structural analyses of complexes with very similar ligands provide valuable insights into what might be expected.

For example, X-ray crystallography of Cu(II), Zn(II), and Co(II) complexes with N-(2-methylpyridyl)-3-thienyl-alkyl-carboxamide ligands confirmed their bidentate coordination through the pyridine nitrogen and carbonyl oxygen. nih.gov These studies established distorted octahedral or square pyramidal geometries for the copper and zinc complexes and a tetrahedral geometry for a cobalt complex. nih.gov Similarly, the crystal structure of N′-[(3-Methyl-2-thienyl)carbonyl]isonicotinohydrazide reveals the spatial relationship between the 3-methyl-thienyl and pyridyl moieties. nih.gov Such analyses would be crucial to confirm the chelation mode (N,O vs. N,O,S), determine the precise coordination geometry, and understand how the complexes pack in the solid state.

Electrochemical and Redox Properties of Metal Complexes

The electrochemical properties of metal complexes are critical for applications in catalysis, sensing, and materials science. The redox behavior of complexes containing this compound would be influenced by both the metal center and the ligand itself. The pyridine and thiophene rings are electrochemically active and can participate in electron transfer processes.

Table 2: Representative Electrochemical Data for a Related Copper(II) Complex

| Complex | Process | E½ (V vs. Ag/AgCl) | Note | Source |

|---|

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mechanistic Investigations of Ligand-Metal Coordination and Reactivity

Understanding the mechanisms of ligand-metal coordination and subsequent reactivity is fundamental to designing functional molecular systems. This involves studying the kinetics and pathways of complex formation and ligand substitution reactions. For instance, kinetic studies on platinum(II) complexes with 2,3-di(2-pyridyl)quinoxaline ligands have been used to understand the rates and mechanisms of substitution by other nucleophiles. rsc.org

For complexes of this compound, mechanistic investigations could explore several aspects:

Kinetics of Complexation: Studying the rate at which the ligand coordinates to different metal ions.

Ligand Substitution Reactions: Investigating the displacement of the ligand by other competing ligands, which provides insight into the stability of the metal-ligand bond.

Catalytic Activity: If the metal complex is catalytically active, mechanistic studies would aim to uncover the catalytic cycle, including substrate binding, transformation, and product release.

The flexible coordination potential of the ligand, capable of adopting different coordination modes, could play a crucial role in its reactivity, potentially enabling bimetallic reaction pathways or acting as a hemilabile ligand where one donor atom can reversibly dissociate to open a coordination site for a substrate. rsc.orgnih.gov

Advanced Applications in Catalysis and Materials Science

Catalytic Applications: Homogeneous and Heterogeneous Catalysis

The pyridine (B92270) and thiophene (B33073) moieties within the thienyl-pyridyl framework are excellent ligands for a variety of transition metals, making them promising candidates for applications in both homogeneous and heterogeneous catalysis. Pyridine and its derivatives are well-established ligands in coordination chemistry and have been extensively used to stabilize metal complexes in homogeneous catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its electronic properties and, consequently, its catalytic activity.

In the context of homogeneous catalysis, complexes of palladium, platinum, and iridium with thienyl-pyridine type ligands have been investigated. For instance, cyclometalated palladium(II) and platinum(II) complexes featuring C,N-donor ligands like 2-(2'-thienyl)pyridine have shown catalytic properties. These complexes can facilitate a range of cross-coupling reactions and other organic transformations. The combination of the soft thienyl donor and the harder pyridyl donor allows for fine-tuning of the electronic and steric environment around the metal center, which is crucial for catalytic efficiency and selectivity.

While less common, the principles of homogeneous catalysis using such complexes can be extended to heterogeneous systems. This is often achieved by immobilizing the catalytic complex onto a solid support. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. For example, ruthenium-based complexes have been heterogenized on silica for the hydrogenation of CO2 to methanol (B129727). nih.gov

Furthermore, the field of photocatalysis offers potential applications for thienyl-pyridyl compounds. The conjugated π-system of the aromatic rings can be designed to absorb light and participate in photoredox cycles. Chiral Lewis acid-mediated photocycloadditions have been demonstrated with quinoline derivatives, a class of compounds related to pyridines, highlighting the potential for asymmetric catalysis. acs.org

Supramolecular Assembly and Coordination Polymers (CPs)

The directional coordination capabilities of the pyridyl nitrogen and the potential for weaker interactions involving the thienyl sulfur make thienyl-pyridyl methanol derivatives excellent building blocks for supramolecular assemblies and coordination polymers (CPs). The formation of CPs relies on the self-assembly of metal ions and organic ligands into extended one-, two-, or three-dimensional networks.

The pyridine group is a particularly effective and widely used functional group for constructing CPs due to its strong and predictable coordination to a wide range of metal ions. frontiersin.org For example, pyridyl-based ligands have been used to construct CPs with various transition metals, including copper(II) and zinc(II), to create diverse network architectures. polimi.it The resulting materials can exhibit interesting properties such as porosity, which can be exploited for gas storage or separation, and catalytic activity.

In the case of thienyl-pyridyl ligands, the interplay between the hard nitrogen donor and the softer sulfur donor can lead to more complex and potentially functional structures. For instance, silver(I) cations have been shown to form coordination polymers with bipyridine analogs, creating one-dimensional chains that can be further linked into higher-dimensional networks. mdpi.com The methanol group in "3-Methyl-2-thienyl-(2-pyridyl)methanol" could also participate in hydrogen bonding, further directing the supramolecular assembly and adding another layer of structural control. researchgate.net

Below is a table summarizing examples of coordination polymers formed from pyridyl-based ligands, illustrating the versatility of this structural motif in supramolecular chemistry.

| Metal Ion | Pyridyl-Based Ligand | Resulting Structure | Potential Application |

| Cu(II)/Zn(II) | Bispidine ligand with pyridyl arms | 1D ribbon-like coordination polymer | Catalysis |

| Ag(I) | Bipyridine analogs | 1D polymeric chains and 3D frameworks | Functional materials |

| Zn(II) | Tris(4-cyanophenyl)-5-(4-pyridyl)porphyrin | 2D supramolecular arrays via hydrogen bonding | Photocatalysis |

Optoelectronic Materials: Fundamental Research into Photoluminescent and Electroluminescent Properties

The conjugated system formed by the thiophene and pyridine rings in thienyl-pyridyl derivatives makes them promising candidates for optoelectronic materials. These compounds can exhibit both photoluminescence (fluorescence and phosphorescence) and electroluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The photophysical properties of thiophene-pyridine dyads are highly dependent on the extent of π-conjugation. For example, bithiophene-pyridine dyads show a bathochromic shift in their absorption and fluorescence maxima compared to their single thiophene counterparts, indicating a more extended conjugation. cdnsciencepub.com The fluorescence quantum yields are also sensitive to the number of thiophene units. cdnsciencepub.com

Iridium(III) complexes containing thienyl-pyridine ligands have been extensively studied for their phosphorescent properties. researchgate.net These complexes can exhibit tunable emission colors and high quantum yields, making them excellent emitters for OLEDs. The emission properties can be fine-tuned by modifying the substituents on both the thienyl-pyridine ligand and the ancillary ligands in the complex. mdpi.com For example, iridium complexes with 2-(2'-thienyl)pyridine have shown emission maxima around 600 nm. researchgate.net

Furthermore, the introduction of thienyl and pyridyl moieties into larger conjugated systems has been explored for the development of novel electroluminescent materials. Pyridine-pyrimidine derivatives have been designed for use in organic electroluminescent devices, demonstrating excellent efficiency and thermal stability.

The table below summarizes the photophysical properties of some thiophene-pyridine based systems.

| Compound Type | Absorption Maxima (λabs) | Emission Maxima (λem) | Key Features |

| Thiophene-Pyridine Dyads | Varies with conjugation | Varies, can be fluorescent | Fluorescence dependent on number of thiophene units |

| Iridium(III) complexes with 2-(2'-thienyl)pyridine | - | ~600 nm | Phosphorescent, suitable for OLEDs |

| Bithiophene-Pyridine Dyads | Bathochromically shifted vs. thiophene-pyridine | Bathochromically shifted vs. thiophene-pyridine | Higher fluorescence quantum yields |

Sensing Applications (Mechanistic Research)

The inherent fluorescence of thienyl-pyridyl compounds and its sensitivity to the local environment make them attractive for the development of chemical sensors. The interaction of an analyte with the thienyl-pyridyl moiety can lead to a change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength, providing a detectable signal.

A notable example is the use of a conjugated polymer containing 2,6-bis(2-thienyl)pyridine units as a highly sensitive and selective fluorescent sensor for palladium (Pd2+) ions. researchgate.net The coordination of Pd2+ to the polymer backbone leads to efficient fluorescence quenching, allowing for the detection of very low concentrations of the metal ion. researchgate.net The mechanism of sensing in such systems often involves the binding of the analyte to the nitrogen atoms of the pyridine rings and potentially the sulfur atoms of the thiophene rings, which perturbs the electronic structure of the fluorophore.

Beyond metal ion detection, pyridine-based fluorescent probes have also been developed for sensing organic molecules. For instance, simple fluorophores with a pyridine core have been successfully employed as optical sensors for detecting benzene (B151609) and fuel adulteration in gasoline. mdpi.com The fluorescence of these probes is quenched in the presence of benzene, with a linear correlation between the emission intensity and the concentration of the quencher. mdpi.com This demonstrates the potential for designing sensors based on the solvatochromic and analyte-interactive properties of the excited state of these molecules.

The mechanistic basis for these sensing applications lies in the ability of the thienyl-pyridyl framework to act as a recognition site. The lone pair of electrons on the pyridyl nitrogen can interact with Lewis acidic species, while the π-system of the aromatic rings can engage in π-stacking interactions. These interactions alter the photophysical properties of the molecule, providing a basis for the sensing mechanism.

Structure Reactivity and Structure Property Relationship Studies

Correlation of Molecular Structure with Chemical Reactivity and Selectivity

The reactivity of 3-Methyl-2-thienyl-(2-pyridyl)methanol is governed by three primary functional regions: the hydroxyl group, the basic nitrogen of the pyridine (B92270) ring, and the two aromatic systems.

Hydroxyl Group: The secondary alcohol is a key reactive site. It is expected to undergo typical alcohol reactions such as oxidation to the corresponding ketone, (3-methyl-2-thienyl)(2-pyridyl)methanone. Esterification with carboxylic acids or acylation with acid chlorides would yield the corresponding esters. The hydroxyl proton is weakly acidic and can be deprotonated by a strong base to form an alkoxide, a potent nucleophile.

Pyridine Nitrogen: The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basicity and nucleophilicity. The pyridine ring can be protonated by acids to form a pyridinium (B92312) salt, significantly altering the molecule's solubility and electronic properties. The nitrogen can also act as a nucleophile in reactions with alkyl halides to form quaternary pyridinium salts. This site is also a primary point for coordination to metal centers in catalysis and materials science.

Thiophene (B33073) and Pyridine Rings: The thiophene ring is known to be more reactive toward electrophilic aromatic substitution than benzene (B151609) due to the electron-donating nature of the sulfur heteroatom. nih.gov The presence of the methyl group at the 3-position further activates the thiophene ring. Conversely, the pyridine ring is electron-deficient and generally resistant to electrophilic substitution but can be susceptible to nucleophilic aromatic substitution, particularly when activated. The specific reactivity and regioselectivity of such reactions would be influenced by the combined electronic landscape of the entire molecule. Rhodium-catalyzed C-H activation and cross-coupling reactions, for instance, have been demonstrated with both thiophenes and pyridones, indicating potential pathways for further functionalization. researchgate.net

Selectivity in reactions will be heavily influenced by steric hindrance from the 3-methyl group on the thiophene ring. This group shields one face of the molecule, potentially directing incoming reagents to the less hindered side of the central carbinol or influencing the rotational preference of the rings, thereby controlling access to reactive sites.

| Reactive Site | Type of Reaction | Expected Product Type | Influencing Factors |

|---|---|---|---|

| Hydroxyl (-OH) | Oxidation | Ketone | Choice of oxidizing agent |

| Hydroxyl (-OH) | Esterification | Ester | Steric hindrance from adjacent rings |

| Pyridine Nitrogen (N) | Protonation / Alkylation | Pyridinium Salt | Basicity of the nitrogen |

| Pyridine Nitrogen (N) | Metal Coordination | Metal Complex | Lewis acidity of the metal |

| Thiophene Ring (C-H) | Electrophilic Substitution | Substituted Thiophene | Activating effect of methyl group |

Conformational Analysis and Tautomeric Equilibria in Solution and Solid States

Significant tautomeric equilibria, such as keto-enol forms, are not anticipated for this compound due to the saturated sp³-hybridized carbinol center. The dominant structural variations in solution and the solid state will arise from conformational isomerism (rotamerism) around the single bonds connecting the aromatic rings to the central carbon.

The molecule possesses considerable conformational flexibility due to rotation around the C-C(ring) bonds. The most stable conformer will be one that minimizes steric clashes between the ortho-hydrogen of the pyridine ring, the 3-methyl group of the thiophene ring, and the hydroxyl group. This steric hindrance is a critical factor in determining the molecule's three-dimensional structure and its ability to interact with other molecules or biological targets. mdpi.com

Influence of Substituent Effects on Electronic and Steric Properties

The properties of this compound are modulated by the electronic and steric nature of its substituents.

Electronic Properties: The molecule features an interesting electronic arrangement. The thiophene ring, enriched by the electron-donating effect of the 3-methyl group, acts as a π-electron donor system. In contrast, the pyridine ring is inherently π-electron deficient. This donor-acceptor characteristic can influence the molecule's spectroscopic properties, such as its UV-Vis absorption and fluorescence, and its potential in nonlinear optical materials. nih.gov Modifications to the pyridine ring, for example, have been shown to regulate the electronic properties of metal centers in derivative complexes, a principle that would apply here. rsc.org

Steric Properties: The most significant steric feature is the methyl group at the 3-position of the thiophene ring. Being ortho to the methanol (B129727) bridge, this group imposes considerable steric hindrance. This "secondary steric effect" can have profound consequences:

It restricts rotation around the C(methanol)-C(thiophene) bond, influencing the molecule's preferred conformation.

It can hinder the approach of reactants to the adjacent hydroxyl group.

It plays a crucial role in the design of metal complexes, as it can limit the coordination geometry and influence the stability and reactivity of the resulting catalyst. Studies on substituted thiophenes and pyridines have shown that such steric effects can be more impactful than in analogous benzene systems and can be used to tune reactivity. rsc.orgrsc.org

| Substituent/Moiety | Position | Electronic Effect | Steric Effect | Predicted Consequence |

|---|---|---|---|---|

| Methyl Group | Thiophene C3 | Electron-donating (+I, Hyperconjugation) | High | Increases thiophene electron density; hinders rotation and reactivity at the carbinol center. |

| Pyridine Ring | - | Electron-withdrawing (Inductive & Mesomeric) | Moderate | Lowers HOMO energy; acts as a Lewis base and coordination site. |

| Thiophene Ring | - | Electron-donating (Mesomeric) | Moderate | Raises HOMO energy; susceptible to electrophilic attack. |

Structure-Property Relationships in Designed Ligand Systems and Catalysts

The molecular architecture of this compound makes it an attractive candidate as a ligand in coordination chemistry and catalysis. The combination of a soft sulfur donor (from the thiophene ring), a hard nitrogen donor (from the pyridine ring), and a hard oxygen donor (from the hydroxyl group) provides multiple potential coordination modes.

Bidentate N,O-Chelation: The most probable coordination mode involves the pyridine nitrogen and the hydroxyl oxygen forming a stable five-membered chelate ring with a metal center. This N,O-coordination is common for pyridyl-alcohol ligands.

Bidentate N,S-Chelation: Coordination involving the pyridine nitrogen and the thiophene sulfur is also plausible. Ligands that combine pyridyl and thioether functionalities have been shown to create strong ligand fields, making them useful in designing complexes with specific magnetic or electronic properties, such as spin-crossover behavior. mdpi.com

Tridentate N,S,O-Coordination: While less likely due to steric strain, a tridentate binding mode involving all three heteroatoms could be possible with certain metal ions and geometries.

The structure-property relationship in any potential metal complex would be heavily influenced by the 3-methyl group. This substituent would act as a "tuning" element, creating a specific steric pocket around the metal center. This can enhance catalytic selectivity by controlling substrate access to the active site. The electronic properties, tuned by the push-pull nature of the thienyl and pyridyl rings, would modulate the redox potential of the metal center, thereby affecting its catalytic activity. rsc.org The pyridyl group is a cornerstone in ligand design, and its incorporation with a functionalized thiophene offers a pathway to novel catalysts and materials. rsc.org

Q & A

Basic: What are the recommended synthetic routes for 3-Methyl-2-thienyl-(2-pyridyl)methanol?

Answer:

The synthesis of this compound likely involves coupling a thienyl moiety to a pyridylmethanol backbone. A plausible route includes:

- Step 1: Preparation of 2-pyridylmethanol derivatives via reductive amination of pyridine-2-carboxaldehyde with methylamine, using NaBH₄ in methanol (as demonstrated in analogous pyridine systems ).

- Step 2: Thienyl group introduction via Suzuki-Miyaura coupling, employing a palladium catalyst and boronic acid derivatives of 3-methylthiophene .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol/water mixtures.

Basic: How can the purity and structure of this compound be validated?

Answer:

- Purity: Assessed via HPLC (C18 column, methanol:water 70:30, UV detection at 254 nm).

- Structural Confirmation:

- NMR: ¹H and ¹³C NMR to identify thienyl (δ 6.5–7.2 ppm) and pyridyl (δ 8.0–8.5 ppm) protons, with the methanol -OH signal (~δ 2.5 ppm, broad) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected for C₁₁H₁₁NOS: 221.06).

- X-ray Crystallography: For definitive stereochemical assignment (if crystals are obtainable) .

Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Answer:

- Contradiction Analysis:

- Solvent Effects: Compare NMR in DMSO-d₆ vs. CDCl₃; methanol -OH protons may exhibit solvent-dependent shifts .

- Tautomerism: Investigate potential keto-enol tautomerism using variable-temperature NMR .

- Computational Validation: Optimize geometry with DFT (e.g., B3LYP/6-31G*) and simulate NMR shifts using Gaussian or ORCA .

Advanced: What strategies optimize yield in the coupling of thienyl and pyridyl groups?

Answer:

- Catalyst Screening: Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura coupling efficiency .

- Reaction Conditions:

- Temperature: 80–100°C in DMF or THF.

- Base: K₂CO₃ or Cs₂CO₃ (adjust for solubility).

- Monitoring: Use TLC or in-situ IR to track intermediate formation.

Advanced: How can bioactivity studies be designed for this compound?

Answer:

- Assay Selection:

- Mechanistic Probes:

Advanced: What computational methods predict reactivity or stability?

Answer:

- Reactivity:

- Stability:

Advanced: How to address solubility challenges in biological assays?

Answer:

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- Prodrug Design: Esterify the methanol group to enhance lipophilicity, then hydrolyze in vivo .

Advanced: What analytical techniques resolve stereochemical uncertainties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.